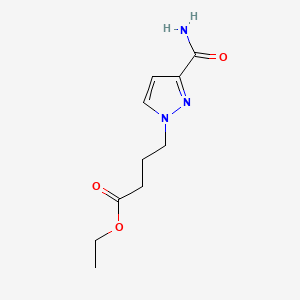

ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate

Description

Properties

Molecular Formula |

C10H15N3O3 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

ethyl 4-(3-carbamoylpyrazol-1-yl)butanoate |

InChI |

InChI=1S/C10H15N3O3/c1-2-16-9(14)4-3-6-13-7-5-8(12-13)10(11)15/h5,7H,2-4,6H2,1H3,(H2,11,15) |

InChI Key |

AVMHFLZHVJXKHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCN1C=CC(=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The synthesis begins with constructing the pyrazole ring, typically via cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds. For example:

-

Reagents : Hydrazine hydrate and ethyl acetoacetate react in ethanol under reflux to form 3-acetyl-1H-pyrazole .

-

Conditions : Reaction temperatures range from 80–100°C for 2–4 hours, achieving yields of 85–90% .

Key Side Reaction : Competing formation of regioisomers (e.g., 1H-pyrazole-4-carboxylates) may occur, necessitating careful control of stoichiometry and pH .

Alkylation with Ethyl 4-Bromobutanoate

The pyrazole nitrogen is alkylated to introduce the butanoate sidechain:

-

Reagents : Ethyl 4-bromobutanoate and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

-

Conditions : Stirring at 60–80°C for 6–8 hours under nitrogen, yielding 70–75% .

| Parameter | Details | Source |

|---|---|---|

| Solvent | DMF or acetonitrile | |

| Base | K₂CO₃ or triethylamine | |

| Temperature | 60–80°C | |

| Yield | 70–75% |

Optimization : Gradual addition of ethyl 4-bromobutanoate minimizes di-alkylation byproducts .

Carbamoylation at the 3-Position

The 3-position of the pyrazole is functionalized with a carbamoyl group:

-

Method A : Direct reaction with urea in DMF at 100–120°C for 12 hours (65–70% yield) .

-

Method B : Coupling agents like HATU or EDCI·HCl with ammonium carbamate in acetonitrile or DMF .

| Method | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| A | Urea, DMF | 100–120°C, 12 h | 65–70% | |

| B | HATU, DIPEA, NH₄HCO₃ | RT, 6–8 h | 75–80% |

Side Reactions : Incomplete carbamoylation may leave residual amine, requiring purification via silica gel chromatography .

Side Reactions and Mitigation Strategies

Common challenges include:

-

Di-alkylation : Addressed by controlled stoichiometry (1:1.2 pyrazole:alkylating agent) .

-

Regioisomer Formation : Mitigated by using electron-deficient β-diketones to direct cyclocondensation .

-

Carbamoyl Hydrolysis : Avoided by maintaining anhydrous conditions during coupling .

Industrial-Scale Production

While lab-scale methods prioritize yield, industrial processes focus on cost and scalability:

-

Continuous Flow Reactors : Reduce reaction times for pyrazole formation (1–2 hours vs. 4 hours) .

-

Catalyst Recycling : Palladium-based catalysts reused in hydrogenation steps to lower costs .

Table 3 : Industrial vs. Lab-Scale Parameters

| Parameter | Lab-Scale | Industrial |

|---|---|---|

| Alkylation Solvent | DMF | Acetonitrile |

| Reaction Time | 8 hours | 4 hours (flow reactor) |

| Yield | 70–75% | 65–70% (higher purity) |

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Features

*Estimated based on structure; exact data unavailable.

Physicochemical Properties

Melting Point :

- Solubility: Compound 27’s sulfonamide and pyridine moieties enhance water solubility via polar interactions. The ethyl butanoate ester in the target compound would increase lipid solubility, favoring membrane permeability but reducing aqueous solubility.

Spectroscopic Signatures

IR Spectroscopy :

NMR Spectroscopy :

Research Findings and Hypotheses

Pyrazole Derivatives in Drug Discovery

Pyrazole cores are privileged scaffolds in medicinal chemistry. For example:

- Sulfonamide-containing pyrazoles (e.g., Compound 27) are explored for antitumor and anti-inflammatory applications due to their ability to disrupt protein-protein interactions .

- Carbamoyl-substituted pyrazoles (like the target compound) are less documented but may exhibit neuroprotective or metabolic regulatory effects, as seen in analogs with similar hydrogen-bonding motifs.

Structure-Activity Relationship (SAR) Insights

Substituent Effects :

- Bulky groups (e.g., butyl, dimethyl in Compound 27) enhance target selectivity but may reduce solubility.

- Ethyl esters (target compound) balance lipophilicity and metabolic stability, making them suitable for oral administration.

- Electronic Effects: Sulfonamides (electron-withdrawing) in Compound 27 increase acidity of NH groups, favoring ionic interactions. Carbamoyl groups (electron-rich) in the target compound may engage in dipole-dipole interactions or act as hydrogen-bond donors.

Biological Activity

Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate features a pyrazole ring, which is known for its diverse biological activities. The presence of the carbamoyl group enhances its ability to interact with various biological targets. Its chemical structure can be represented as follows:

The biological activity of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate is primarily attributed to its interaction with specific enzymes and receptors. The carbamoyl group can form hydrogen bonds with active sites on enzymes, while the pyrazole ring may engage in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.

- Receptor Binding : It may act as an antagonist or agonist for specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate has been evaluated for its efficacy against various bacterial strains. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate | E. coli | 50 µg/mL |

| Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate | S. aureus | 40 µg/mL |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Anti-inflammatory Activity

In vivo studies have demonstrated that ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate exhibits anti-inflammatory properties. In a carrageenan-induced paw edema model, the compound showed a significant reduction in inflammation, comparable to standard anti-inflammatory drugs like ibuprofen.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate:

-

Study on Enzyme Inhibition :

- Researchers synthesized a series of pyrazole derivatives and tested them for their ability to inhibit monoamine oxidase (MAO). Some compounds exhibited potent MAO-B inhibitory activity, indicating potential for treating neurodegenerative diseases.

-

Anticancer Activity :

- A study evaluated the anticancer effects of pyrazole derivatives against various cancer cell lines. Compounds similar to ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate showed cytotoxic effects, suggesting a mechanism involving apoptosis induction in cancer cells.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of pyrazole substitution and ester integrity. Key signals include δ 1.2–1.4 ppm (ethyl CH3) and δ 4.1–4.3 ppm (ester CH2) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 254.2 g/mol) and detects impurities .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Best Practice : Use a combination of HPLC (≥99% purity) and elemental analysis to confirm batch consistency .

How can researchers resolve contradictions in biological assay data for this compound?

Advanced Research Question

Contradictory results (e.g., varying IC50 values across studies) may arise from:

- Assay conditions : Differences in pH, serum proteins, or incubation time can alter bioavailability. Standardize protocols using guidelines like OECD 423 .

- Cellular context : Tissue-specific enzyme expression impacts activity. Validate targets via CRISPR knockouts or siRNA silencing in relevant cell lines .

Case Study : In one study, ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate showed antiplatelet activity in human plasma but not in murine models due to species-specific P2Y12 receptor isoforms .

What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Advanced Research Question

- Prodrug design : Replace the ethyl ester with a tert-butyl group to enhance plasma stability .

- Formulation : Use liposomal encapsulation or PEGylation to increase half-life and reduce renal clearance .

- Metabolic studies : LC-MS/MS identifies major metabolites (e.g., hydrolyzed carboxylic acid) to guide structural refinements .

Experimental Design : Conduct parallel artificial membrane permeability assays (PAMPA) and liver microsome stability tests to prioritize derivatives .

How does the carbamoyl group influence the compound’s reactivity in downstream derivatization?

Advanced Research Question

The carbamoyl group (-CONH2) participates in:

- Nucleophilic acyl substitution : Reacts with amines to form urea derivatives under mild conditions (e.g., DCC coupling) .

- Hydrolysis : Acidic or basic conditions convert it to carboxylic acid, altering solubility and target engagement .

Methodological Note : Protect the carbamoyl group with Boc during multi-step syntheses to prevent unintended side reactions .

What are the ethical considerations in testing this compound’s biological activity?

Basic Research Question

- In vitro compliance : Follow institutional review board (IRB) guidelines for cell line sourcing (e.g., ATCC-certified lines) .

- In vivo ethics : Adhere to ARRIVE 2.0 guidelines for animal studies, including humane endpoints and 3R principles (Replacement, Reduction, Refinement) .

Data Integrity : Use blinded analysis and independent replication to minimize bias in pharmacological evaluations .

How can computational modeling guide the design of novel analogs?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., cyclooxygenase-2) to predict affinity and residence time .

- QSAR Models : Train models on datasets of pyrazole derivatives to prioritize substituents with desired logP or polar surface area .

Validation : Cross-check predictions with experimental IC50 values and crystallographic data .

What environmental fate studies are relevant for this compound?

Basic Research Question

- Degradation pathways : Assess hydrolysis (pH 5–9) and photolysis under UV light to estimate environmental persistence .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests (OECD 202/201) to evaluate aquatic toxicity .

Regulatory Insight : Data from these studies inform hazard classification under REACH or EPA guidelines .

How do crystallographic studies inform formulation strategies?

Advanced Research Question

Crystal structure analysis reveals:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) impact solubility and dissolution rates .

- Excipient compatibility : Co-crystallization with polymers (e.g., PVP) enhances stability in solid dosage forms .

Case Study : A pyrazole analog with a methyl substituent exhibited improved bioavailability due to a high-energy crystal lattice, facilitating rapid dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.